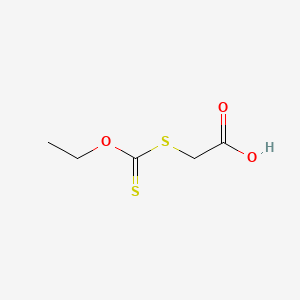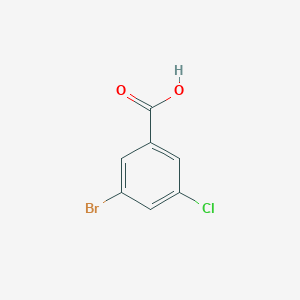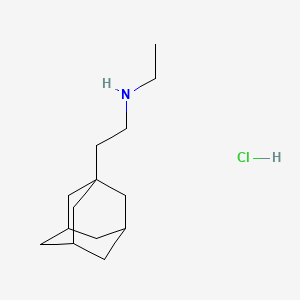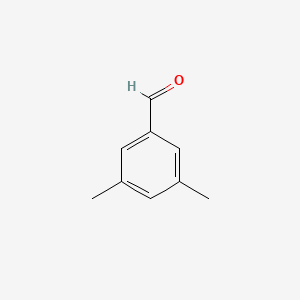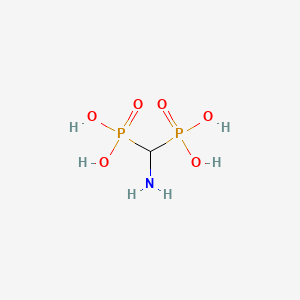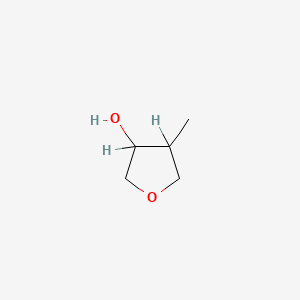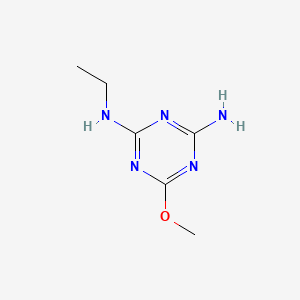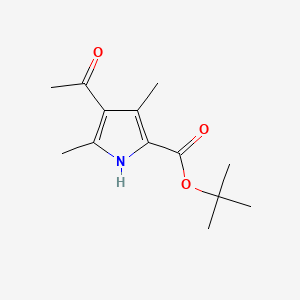
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate
Descripción general
Descripción
“tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate” is a chemical compound with the molecular formula C13H19NO3 . It is a useful research chemical . The compound has a molecular weight of 237.29 g/mol .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The IUPAC name for this compound is "tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate" . The InChI and Canonical SMILES representations provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.29 g/mol . Other computed properties include an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
This compound serves as a versatile building block in heterocyclic chemistry. It’s used to synthesize various heterocyclic compounds that are significant in pharmaceuticals and agrochemicals . The tert-butyl group in particular provides steric bulk, which can be useful in controlling the reactivity and selectivity of the molecule during chemical reactions.
Synthesis of Biologically Active Natural Products
The compound is utilized in the synthesis of biologically active natural products. For instance, it can be modified to create scaffolds for compounds isolated from plants, bacteria, and fungi, which are often used in drug discovery and development .
Intermediate for Biotin Analogues
It acts as an intermediate in the synthesis of biotin analogues. Biotin, also known as Vitamin B7, is essential for the metabolic cycle, including the biosynthesis of fatty acids, sugars, and amino acids . This application is crucial for research in nutritional science and metabolism.
Proteomics Research
In proteomics, this compound is used for modifying peptides and proteins. The tert-butyl group is a common protecting group for carboxylic acids in peptide synthesis, which is fundamental in studying protein structure and function .
Organic Synthesis
It finds applications in organic synthesis, particularly in the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a key step in the synthesis of various organic molecules, especially in the development of pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXYJVRWSTYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978964 | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |
CAS RN |
63040-83-5 | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63040-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9S4S45L29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




